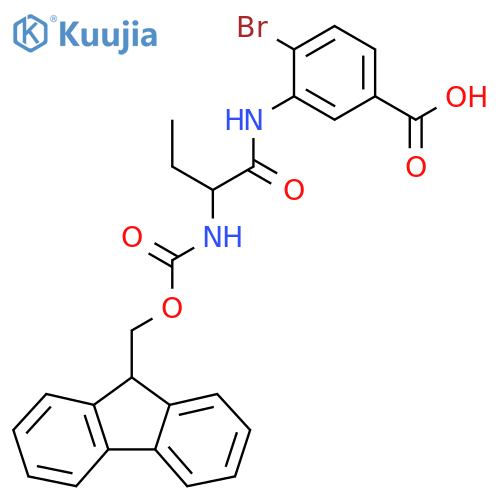

Cas no 2171663-32-2 (4-bromo-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid)

4-bromo-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-bromo-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid

- 2171663-32-2

- EN300-1496857

- 4-bromo-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid

-

- インチ: 1S/C26H23BrN2O5/c1-2-22(24(30)28-23-13-15(25(31)32)11-12-21(23)27)29-26(33)34-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-13,20,22H,2,14H2,1H3,(H,28,30)(H,29,33)(H,31,32)

- InChIKey: HJZPFFIXEQOVDO-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C(=O)O)C=C1NC(C(CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

- せいみつぶんしりょう: 522.07903g/mol

- どういたいしつりょう: 522.07903g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 34

- 回転可能化学結合数: 8

- 複雑さ: 727

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 5.1

4-bromo-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1496857-250mg |

4-bromo-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |

2171663-32-2 | 250mg |

$642.0 | 2023-09-28 | ||

| Enamine | EN300-1496857-500mg |

4-bromo-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |

2171663-32-2 | 500mg |

$671.0 | 2023-09-28 | ||

| Enamine | EN300-1496857-1000mg |

4-bromo-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |

2171663-32-2 | 1000mg |

$699.0 | 2023-09-28 | ||

| Enamine | EN300-1496857-2500mg |

4-bromo-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |

2171663-32-2 | 2500mg |

$1370.0 | 2023-09-28 | ||

| Enamine | EN300-1496857-50mg |

4-bromo-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |

2171663-32-2 | 50mg |

$587.0 | 2023-09-28 | ||

| Enamine | EN300-1496857-5000mg |

4-bromo-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |

2171663-32-2 | 5000mg |

$2028.0 | 2023-09-28 | ||

| Enamine | EN300-1496857-10000mg |

4-bromo-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |

2171663-32-2 | 10000mg |

$3007.0 | 2023-09-28 | ||

| Enamine | EN300-1496857-100mg |

4-bromo-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |

2171663-32-2 | 100mg |

$615.0 | 2023-09-28 | ||

| Enamine | EN300-1496857-1.0g |

4-bromo-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |

2171663-32-2 | 1g |

$0.0 | 2023-06-05 |

4-bromo-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid 関連文献

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

4-bromo-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acidに関する追加情報

Introduction to 4-Bromo-3-(2-{(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic Acid (CAS No. 2171663-32-2)

4-Bromo-3-(2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid (CAS No. 2171663-32-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents and as a valuable intermediate in synthetic chemistry.

The molecular structure of 4-bromo-3-(2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid is composed of a brominated benzene ring, an amino acid derivative, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is particularly noteworthy as it is widely used in peptide synthesis to protect the amino group during chemical reactions, ensuring the selective modification of specific functional groups.

Recent studies have highlighted the importance of brominated compounds in medicinal chemistry. For instance, bromine atoms can significantly influence the pharmacological properties of a molecule by altering its lipophilicity, metabolic stability, and binding affinity to target proteins. In the case of 4-bromo-3-(2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid, the bromine substituent may enhance its ability to interact with specific biological targets, making it a promising candidate for drug discovery.

The presence of the Fmoc protecting group in 4-bromo-3-(2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid also adds to its versatility in synthetic chemistry. The Fmoc group can be selectively removed under mild conditions, allowing for further functionalization of the molecule. This property makes it an ideal intermediate for the synthesis of complex peptides and other bioactive molecules.

In terms of its potential applications, 4-bromo-3-(2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid has been explored in various research areas. One notable application is in the development of inhibitors for specific enzymes involved in disease pathways. For example, recent studies have shown that compounds with similar structural motifs can effectively inhibit kinases, which are key enzymes implicated in cancer and inflammatory diseases.

Beyond enzyme inhibition, 4-bromo-3-(2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid may also find applications in imaging and diagnostic tools. The bromine atom can be labeled with radioisotopes for positron emission tomography (PET) imaging, providing valuable insights into disease progression and treatment efficacy.

The synthesis of 4-bromo-3-(2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid typically involves multi-step procedures that require precise control over reaction conditions. Key steps include the introduction of the bromine substituent, the formation of the amide bond, and the attachment of the Fmoc protecting group. Advances in synthetic methods have made these processes more efficient and scalable, facilitating large-scale production for research and development purposes.

In conclusion, 4-bromo-3-(2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid (CAS No. 2171663-32-2) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and functional groups make it an attractive candidate for developing novel therapeutic agents and diagnostic tools. Ongoing research continues to explore its full range of applications, contributing to advancements in healthcare and biotechnology.

2171663-32-2 (4-bromo-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid) 関連製品

- 1091108-11-0(1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide)

- 953001-96-2(2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-bromothiophene-2-carboxylate)

- 1344296-01-0(1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride)

- 1214372-74-3(2,5-Di(pyridin-4-yl)nicotinonitrile)

- 1427452-99-0(methyl 4-amino-2-chloro-3-methoxybenzoate)

- 2229276-88-2(4-fluoro-1-methyl-2-(2-nitroethyl)benzene)

- 1461704-70-0((5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride)

- 1021219-95-3(3-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]propanoic acid)

- 2171260-37-8((3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidohexanoic acid)

- 1256355-52-8((2,6-dibromo-3-pyridyl)boronic acid)